molecular formula C16H13F3N4OS B2622231 3-(phenylthio)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)propanamide CAS No. 2034449-14-2

3-(phenylthio)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)propanamide

Cat. No.: B2622231
CAS No.: 2034449-14-2
M. Wt: 366.36
InChI Key: NYIXKQYGLMXVAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(phenylthio)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)propanamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenylthio)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)propanamide typically involves the condensation of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions are carried out under controlled conditions to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as the use of continuous flow reactors and automated synthesis platforms. These methods allow for better control over reaction parameters and can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

3-(phenylthio)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)propanamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the phenylthio group or other substituents on the pyrazolo[1,5-a]pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(phenylthio)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(phenylthio)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(phenylthio)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)propanamide is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications .

Properties

IUPAC Name

3-phenylsulfanyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N4OS/c17-16(18,19)13-8-14-20-9-11(10-23(14)22-13)21-15(24)6-7-25-12-4-2-1-3-5-12/h1-5,8-10H,6-7H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYIXKQYGLMXVAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NC2=CN3C(=CC(=N3)C(F)(F)F)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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